
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
Overview
Description
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a compound that is likely to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of fluoropyrimidines, 5-fluorouracil (5-FU), is well-known in medicinal chemistry for its anticancer properties . Although the specific compound is not directly mentioned in the provided papers, its structure suggests potential biological activity, possibly as a kinase inhibitor or as an intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related fluoropyrimidine compounds typically involves the use of starting materials such as α-CF3 aryl ketones and amidine hydrochlorides to produce 2,6-disubstituted 4-fluoropyrimidines under mild conditions with good yields . Another approach for synthesizing disubstituted fluoropyrimidines includes regioselective substitution at the pyrimidine ring, followed by amide formation . For compounds with a cyclopropyl group, a three-component condensation reaction involving a cyclopropylpyrimidin carbaldehyde, anilines, and phosphites has been used, catalyzed by phosphomolybdic acid .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine would consist of a pyrimidine ring with fluorine, chlorine, and a cyclopropyl group as substituents. The presence of these groups can significantly affect the electronic distribution and chemical reactivity of the molecule. The fluorine atom, being highly electronegative, would influence the acidity of adjacent hydrogen atoms and potentially increase the compound's metabolic stability .
Chemical Reactions Analysis
Fluoropyrimidines can undergo various chemical reactions, including substitutions and coupling reactions, to form more complex structures. For example, 5-fluoropyrimidine derivatives have been used as intermediates in the synthesis of kinase inhibitors, where substituents are introduced via palladium-catalyzed reactions . The presence of chlorine atoms in the pyrimidine ring could also facilitate further substitution reactions due to their good leaving group ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine would be influenced by its substituents. The compound is likely to be solid at room temperature, with specific melting and boiling points that would require empirical determination. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant lipophilicity, which could affect its solubility and pharmacokinetic properties . The cyclopropyl group could confer additional steric hindrance, influencing the compound's reactivity and biological activity .
Scientific Research Applications
Synthesis and Kinase Inhibition
2,4-Disubstituted-5-fluoropyrimidine, a core structure in various anticancer agents, has been used in synthesizing novel compounds potentially functioning as kinase inhibitors. This includes the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are achieved through a series of regioselective substitutions and amide preparations. These compounds are part of a program aimed at discovering kinase inhibitors (Wada et al., 2012).
Synthesis and Recovery from Wastewater
The preparation of 2,4-dichloro-5-fluoropyrimidine involves reacting 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline. This process also includes the recovery of DMA from wastewater, highlighting an environmentally responsible approach in chemical synthesis (Yongfeng et al., 2015).
Pyrimidine Reactions and Piperidinolysis
Research on pyrimidine reactions, including the synthesis of various fluoropyrimidine derivatives, has shown significant differences in reactivity compared to other halogenopyrimidines. This research provides valuable insights into the chemical properties and potential applications of these compounds in scientific research (Brown & Waring, 1974).
Synthesis in Antibacterial Agents
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are closely related to 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine, has been explored for potential use in antibacterial agents (Miyamoto et al., 1987).
Voriconazole Synthesis
In the synthesis of voriconazole, a broad-spectrum antifungal agent, a 5-fluoropyrimidine derivative is used. The study elaborates on the diastereoselective reaction processes and the synthesis routes for the pyrimidine partner, demonstrating the compound's significance in pharmaceutical development (Butters et al., 2001).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection, and ensuring good ventilation .
Mechanism of Action
Target of Action
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a synthetic compound that has been identified as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins, thus regulating their function.
Mode of Action
The compound interacts with its target kinases by binding to the ATP-binding site, which is the region of the kinase where ATP (the molecule that provides energy for phosphorylation) binds. By occupying this site, 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine prevents ATP from binding, thus inhibiting the kinase’s ability to phosphorylate other proteins .
Biochemical Pathways
The inhibition of kinases by 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine affects multiple biochemical pathways. These include pathways involved in cell growth and division, apoptosis (programmed cell death), and cell signaling. The exact pathways affected would depend on the specific kinases that the compound targets .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce apoptosis, and disrupt cell signaling pathways. This can lead to the death of cancer cells, for example, if the compound is used as a cancer therapeutic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine. For instance, the pH of the stomach can affect the compound’s absorption, and the presence of certain enzymes in the liver can influence its metabolism. Additionally, factors such as temperature and light exposure can affect the compound’s stability .
properties
IUPAC Name |
2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FN2/c8-6-4(10)5(3-1-2-3)11-7(9)12-6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOTWAMPYCFXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC(=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240316 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine | |
CAS RN |
1416438-39-5 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



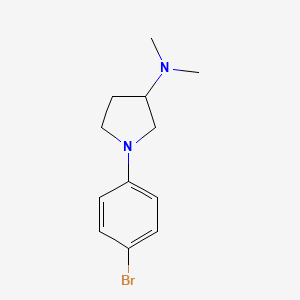
![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)
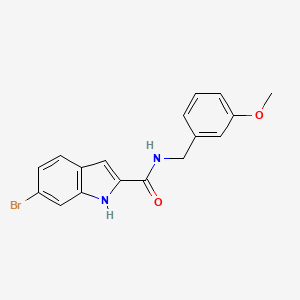

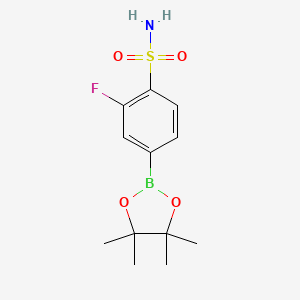
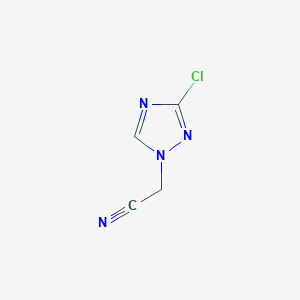
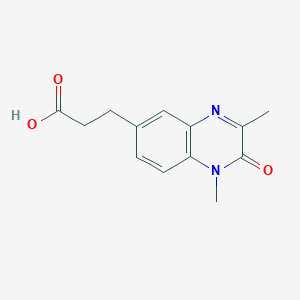
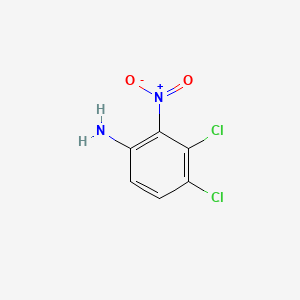
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)
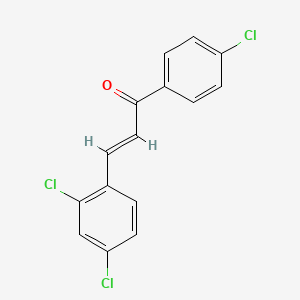
![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)
